

# "Ethyl 2-(benzylamino)-5-bromonicotinate" purity and characterization

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Compound of Interest		
Compound Name:	Ethyl 2-(benzylamino)-5-	
	bromonicotinate	
Cat. No.:	B1388417	Get Quote

An In-depth Technical Guide to the Purity and Characterization of **Ethyl 2-(benzylamino)-5-bromonicotinate** 

This guide provides a comprehensive overview of the analytical methods used to determine the purity and characterize the structure of **Ethyl 2-(benzylamino)-5-bromonicotinate**, a key intermediate in various synthetic applications. The intended audience includes researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

#### **Compound Overview**

**Ethyl 2-(benzylamino)-5-bromonicotinate** (CAS No. 1403563-39-1) is a substituted pyridine derivative. Its molecular structure incorporates a nicotinic acid ethyl ester backbone, a benzylamino group at the 2-position, and a bromine atom at the 5-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization and purity assessment are critical for its use in subsequent reactions and for ensuring the quality of final products.

### **Synthesis and Purification**

A common synthetic route to **Ethyl 2-(benzylamino)-5-bromonicotinate** involves the nucleophilic aromatic substitution reaction between ethyl 2-chloro-5-bromonicotinate and benzylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.



Purification is most effectively achieved using flash column chromatography over silica gel. A gradient of ethyl acetate in hexanes is commonly employed to isolate the product from starting materials and byproducts. The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

#### **Characterization Data**

The structural identity and purity of **Ethyl 2-(benzylamino)-5-bromonicotinate** are confirmed using a combination of spectroscopic and chromatographic techniques.

**Physicochemical Properties** 

Property	Value	Source
Molecular Formula	C15H15BrN2O2	-
Molecular Weight	335.20 g/mol	-
Appearance	White to off-white solid	
Melting Point	110 - 114 °C	_

## **Spectroscopic Data**

<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.32	d, J=2.5 Hz	1H	H-6 (Pyridine)
8.08	d, J=2.5 Hz	1H	H-4 (Pyridine)
7.40 - 7.25	m	5H	Phenyl-H
4.69	d, J=5.9 Hz	2H	-CH <sub>2</sub> -Ph
4.29	q, J=7.1 Hz	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.34	t, J=7.1 Hz	3H	-O-CH2-CH3

Solvent: CDCl<sub>3</sub>. Data sourced from supplier information.



Mass Spectrometry (MS)

Ionization Mode	[M+H]+ (m/z)
Electrospray (ESI)	335.0, 337.0

The characteristic isotopic pattern for bromine (¹Br/8¹Br) is observed.

### **Experimental Protocols**

The following are standard protocols for the characterization and purity analysis of **Ethyl 2- (benzylamino)-5-bromonicotinate**.

#### **High-Performance Liquid Chromatography (HPLC)**

This method is used to determine the purity of the compound.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
- Gradient: 10% to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Procedure:
  - Prepare a 1 mg/mL solution of the compound in acetonitrile.
  - Inject 10 μL of the solution onto the column.
  - Run the gradient method and record the chromatogram.
  - Purity is calculated based on the area percentage of the main peak.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

This technique confirms the chemical structure of the molecule.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Procedure:
  - Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
  - Transfer the solution to an NMR tube.
  - Acquire the ¹H NMR spectrum.
  - Process the data (Fourier transform, phase correction, and baseline correction).
  - Integrate the peaks and assign them to the corresponding protons in the structure.

#### **Mass Spectrometry (MS)**

This analysis confirms the molecular weight of the compound.

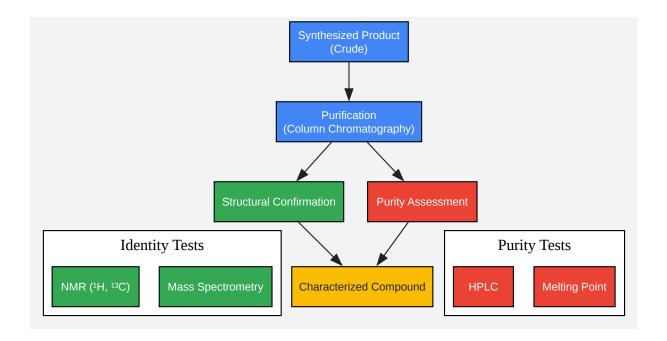
- Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
- Method: Positive ion mode.
- Sample Preparation: Infuse a dilute solution of the compound (in methanol or acetonitrile) directly into the ion source.
- Procedure:
  - Acquire the mass spectrum over a range of m/z 100-500.
  - Identify the molecular ion peak ([M+H]+).
  - Confirm the presence of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units).



# **Visualizations**

Diagrams are provided below to illustrate the chemical structure and analytical workflow.

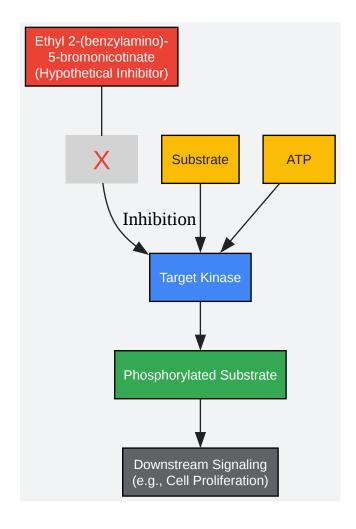
Caption: Chemical structure of Ethyl 2-(benzylamino)-5-bromonicotinate.



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Caption: Workflow for the characterization and purity analysis of the compound.





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Caption: Hypothetical signaling pathway showing the compound as a kinase inhibitor.

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